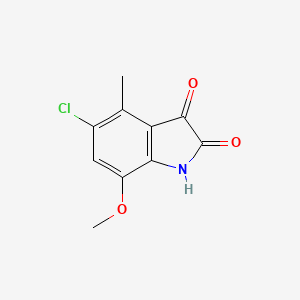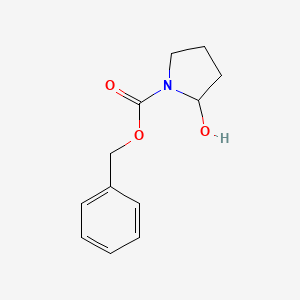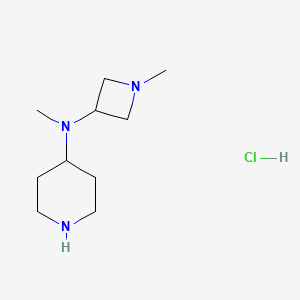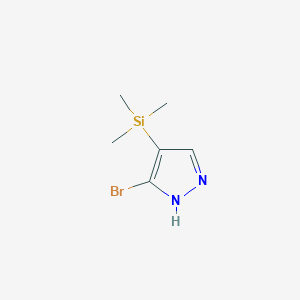
Methyl 4-cyano-5-hydroxy-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-cyano-5-hydroxy-2-nitrobenzoate is an organic compound with the molecular formula C9H6N2O5 It is a derivative of benzoic acid and contains functional groups such as a cyano group, a hydroxyl group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-5-hydroxy-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate, followed by cyanation and hydroxylation reactions The nitration step typically involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group The resulting nitro compound is then subjected to cyanation using a suitable cyanating agent, such as copper(I) cyanide, under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-cyano-5-hydroxy-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines to form substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Methyl 4-cyano-5-oxo-2-nitrobenzoate.
Reduction: Methyl 4-cyano-5-hydroxy-2-aminobenzoate.
Substitution: Methyl 4-cyano-5-hydroxy-2-amidobenzoate.
Aplicaciones Científicas De Investigación
Methyl 4-cyano-5-hydroxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of methyl 4-cyano-5-hydroxy-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the cyano and hydroxyl groups can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biochemical environment.
Comparación Con Compuestos Similares
Methyl 4-cyano-5-hydroxy-2-nitrobenzoate can be compared with similar compounds such as:
Methyl 4-hydroxy-2-nitrobenzoate: Lacks the cyano group, resulting in different reactivity and applications.
Methyl 4-cyano-2-nitrobenzoate: Lacks the hydroxyl group, affecting its solubility and chemical behavior.
Methyl 4-cyano-5-hydroxybenzoate: Lacks the nitro group, leading to different redox properties and biological activities.
The presence of all three functional groups (cyano, hydroxyl, and nitro) in this compound makes it unique and versatile for various applications.
Propiedades
Fórmula molecular |
C9H6N2O5 |
|---|---|
Peso molecular |
222.15 g/mol |
Nombre IUPAC |
methyl 4-cyano-5-hydroxy-2-nitrobenzoate |
InChI |
InChI=1S/C9H6N2O5/c1-16-9(13)6-3-8(12)5(4-10)2-7(6)11(14)15/h2-3,12H,1H3 |
Clave InChI |
QADPLLZIVBCKNX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C(=C1)O)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl-](/img/structure/B11883858.png)

![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11883861.png)
![4-Methoxy-6h-benzo[c]chromen-6-one](/img/structure/B11883866.png)


